molecular formula C15H20N2 B7869778 Azepan-1-yl(4-methylphenyl)acetonitrile

Azepan-1-yl(4-methylphenyl)acetonitrile

Cat. No.: B7869778
M. Wt: 228.33 g/mol
InChI Key: XBASMRONVHKGAE-UHFFFAOYSA-N
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Description

Azepan-1-yl(4-methylphenyl)acetonitrile is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an azepane ring and a 4-methylphenyl group attached to an acetonitrile moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with azepane and 4-methylbenzaldehyde.

  • Reaction Steps: The reaction involves the formation of an imine intermediate, followed by a nucleophilic addition of the cyanide ion to form the final product.

  • Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the azepane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.

  • Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield azepan-1-yl(4-methylphenyl)acetamide.

  • Reduction Products: Reduction can produce azepan-1-yl(4-methylphenyl)ethylamine.

  • Substitution Products: Substitution can lead to azepan-1-yl(4-methylphenyl)azide.

Scientific Research Applications

Azepan-1-yl(4-methylphenyl)acetonitrile has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Azepan-1-yl(4-methylphenyl)acetonitrile exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to cellular processes such as apoptosis, cell proliferation, and metabolism.

Comparison with Similar Compounds

  • Azepan-1-yl(3-methylphenyl)acetonitrile: Similar structure with a different position of the methyl group on the phenyl ring.

  • Azepan-1-yl(2-methylphenyl)acetonitrile: Another positional isomer with the methyl group at a different position on the phenyl ring.

Uniqueness: Azepan-1-yl(4-methylphenyl)acetonitrile is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to its isomers.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

2-(azepan-1-yl)-2-(4-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-13-6-8-14(9-7-13)15(12-16)17-10-4-2-3-5-11-17/h6-9,15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBASMRONVHKGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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